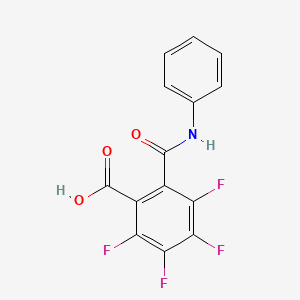
2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H7F4NO3. This compound is characterized by the presence of four fluorine atoms and a phenylcarbamoyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with phenyl isocyanate under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The phenylcarbamoyl group can be reduced to form corresponding amines.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylates.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted fluorobenzoic acids.
Reduction: Formation of phenylcarbamoyl amines.
Oxidation: Formation of carboxylate salts.
Scientific Research Applications
2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: A precursor in the synthesis of 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid.
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Another fluorinated benzoic acid derivative with different functional groups.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Contains an azido group, used in click chemistry applications.
Uniqueness
This compound is unique due to the combination of fluorine atoms and the phenylcarbamoyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
261948-08-7 |
|---|---|
Molecular Formula |
C14H7F4NO3 |
Molecular Weight |
313.20 g/mol |
IUPAC Name |
2,3,4,5-tetrafluoro-6-(phenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H7F4NO3/c15-9-7(13(20)19-6-4-2-1-3-5-6)8(14(21)22)10(16)12(18)11(9)17/h1-5H,(H,19,20)(H,21,22) |
InChI Key |
JAWWZNOMSZYGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















